1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride
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Overview
Description
1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific and industrial applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-naphthylmethylamine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt as the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethanone derivatives.
Reduction: Reduction reactions can convert it into naphthalenemethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalenemethanone derivatives.
Reduction: Naphthalenemethanol derivatives.
Substitution: Various substituted naphthalenemethanamine derivatives.
Scientific Research Applications
1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antifungal agents and other therapeutic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. For instance, in its role as a precursor to antifungal agents, it inhibits the enzyme squalene monooxygenase, leading to the accumulation of squalene and disruption of ergosterol synthesis in fungal cells. This results in the antifungal effects observed with compounds derived from this compound .
Comparison with Similar Compounds
- N-Methyl-1-naphthalenemethylamine hydrochloride
- Naphthalenemethanamine, N,4-dimethyl
- Naphthalenemethanamine, N,N-diethyl
Comparison: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
63722-04-3 |
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Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9H,10H2,1-2H3;1H |
InChI Key |
HICYUNOFRYFIMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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